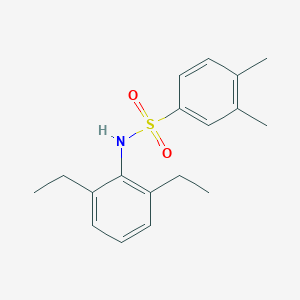
4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide, also known as TBN, is a chemical compound that has been extensively researched for its various applications in the field of science. It is a sulfonamide derivative that has been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. This compound has also been shown to inhibit the expression of various cytokines and chemokines, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. This compound has also been found to decrease the expression of interleukin-6 (IL-6), which is involved in inflammation. In addition, this compound has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
実験室実験の利点と制限
4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide has several advantages as a research tool. It is a stable and easily synthesized compound that can be used in a wide range of experiments. This compound has also been found to be non-toxic and has low cytotoxicity. However, this compound has some limitations in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous solutions. In addition, this compound has been found to be unstable in acidic conditions.
将来の方向性
There are several future directions for research on 4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide. One area of research could be the development of this compound analogs with improved solubility and stability. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Furthermore, this compound could be studied in combination with other drugs to investigate its potential synergistic effects. Finally, the potential use of this compound in the treatment of various diseases could be investigated further.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively researched for its various applications in the field of science. It possesses anti-inflammatory, antitumor, and antiangiogenic properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has several advantages as a research tool, but also has some limitations. There are several future directions for research on this compound, including the development of this compound analogs, investigation of its mechanism of action, and its potential use in the treatment of various diseases.
合成法
The synthesis of 4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide involves the reaction of 2,6-diethylphenylamine with para-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with tert-butylamine to form this compound. This method has been reported to yield high purity this compound with good yields.
科学的研究の応用
4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide has been extensively studied for its various applications in the field of science. It has been found to possess anti-inflammatory, antitumor, and antiangiogenic properties. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been found to possess antiviral properties against HIV-1 and herpes simplex virus type 1.
特性
IUPAC Name |
4-tert-butyl-N-(2,6-diethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2S/c1-6-15-9-8-10-16(7-2)19(15)21-24(22,23)18-13-11-17(12-14-18)20(3,4)5/h8-14,21H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMXMPOZRVBPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B7463367.png)
![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)
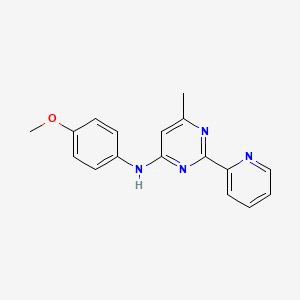
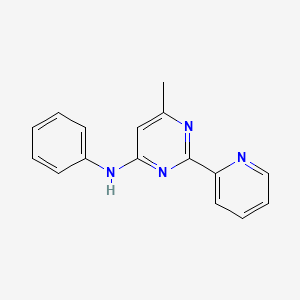
![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)
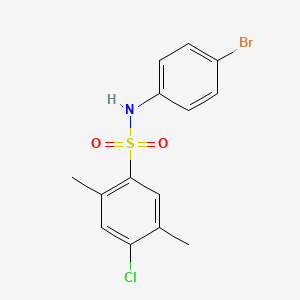
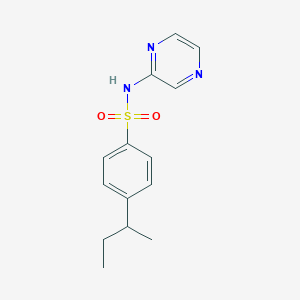

![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
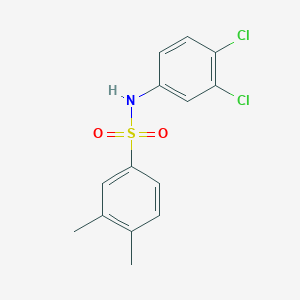

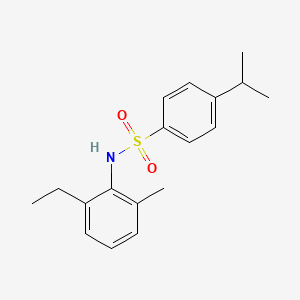
![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)
